molecular formula C12H12Cl2N2O2 B14899734 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one

Cat. No.: B14899734
M. Wt: 287.14 g/mol
InChI Key: FAZMWFHOCUAYSK-UHFFFAOYSA-N
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Description

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is a chemical compound with the molecular formula C12H12Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. The presence of the dichlorophenyl group in its structure enhances its potential for various applications in medicinal chemistry.

Properties

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

4-[2-(2,6-dichlorophenyl)acetyl]piperazin-2-one

InChI

InChI=1S/C12H12Cl2N2O2/c13-9-2-1-3-10(14)8(9)6-12(18)16-5-4-15-11(17)7-16/h1-3H,4-7H2,(H,15,17)

InChI Key

FAZMWFHOCUAYSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2,3-Dichlorophenyl)acetyl)piperazin-2-one
  • 4-(2-(2,4-Dichlorophenyl)acetyl)piperazin-2-one
  • 4-(2-(2,5-Dichlorophenyl)acetyl)piperazin-2-one

Uniqueness

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other similar compounds .

Biological Activity

4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is a compound belonging to the piperazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a 2,6-dichlorophenyl group and an acetyl moiety. This structural arrangement is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.

CompoundActivity TestedResults
This compoundAntimicrobialEffective against Gram-positive and Gram-negative bacteria
CiprofloxacinStandard ControlHigher efficacy than the tested compound

Research indicates that derivatives with halogen substitutions enhance antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

2. Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

3. Neuropharmacological Effects

Piperazine derivatives have been reported to interact with serotonin receptors, which are critical in neuropharmacology. Specifically, this compound shows promise as a serotonin receptor modulator.

Receptor TypeBinding Affinity (Ki nM)Reference
5-HT1A0.78
5-HT2A0.57

These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.

Case Studies

Several studies have investigated the biological activity of related piperazine compounds:

  • Antimicrobial Study : A study on a series of piperazine derivatives demonstrated that compounds with dichloro substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
  • Anticancer Evaluation : A recent evaluation of piperazine-based compounds highlighted the promising anticancer effects of derivatives similar to this compound against human breast cancer cells, showcasing significant cytotoxicity and apoptosis induction mechanisms .
  • Neuropharmacological Research : Investigations into the binding affinity of piperazine derivatives at serotonin receptors revealed that modifications at specific positions significantly influenced their neuropharmacological profiles, suggesting avenues for drug development targeting psychiatric disorders .

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